(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane
Description
(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane is a bicyclic heterocyclic compound featuring a fused azetidine-pyrrolidine scaffold with a methyl substituent at the 3-position. This stereochemically defined structure (1S,5S configuration) is pivotal in medicinal chemistry, particularly as a pharmacophore for neuronal nicotinic receptor (NNR) modulation. Its compact, rigid framework enhances receptor binding selectivity, making it a template for neuropsychiatric drug development .
Properties
IUPAC Name |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMPQLXULUHIT-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221581 | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419075-95-8 | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1S,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane is a bicyclic compound characterized by its unique structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), which are pivotal in various neurological functions.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 112.176 g/mol
- CAS Number : 1354391-25-5
The structure of this compound contributes to its potential applications in pharmacology, especially as a ligand for nAChRs, which are implicated in cognitive processes and neuropsychiatric disorders .
Research indicates that this compound acts as a selective agonist for the α7-nAChR subtype. This receptor is known for its role in neurotransmitter release and synaptic plasticity, making it a target for therapeutic strategies aimed at cognitive enhancement and treatment of neurodegenerative diseases .
Binding Affinity and Selectivity
Studies have demonstrated that this compound can penetrate the blood-brain barrier effectively and selectively label α7-nAChRs in neuronal tissues. The binding affinity of this compound has been quantified in various assays, indicating its potential utility in imaging and therapeutic applications.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Nicotinic Receptor Agonism | Selective activation of α7-nAChRs, influencing cognitive functions and neuropsychiatric conditions. |
| Blood-Brain Barrier Penetration | Effective transport across the blood-brain barrier allows central nervous system targeting. |
| Potential Therapeutic Applications | Investigated for use in treating schizophrenia, cognitive deficits, and possibly as an anti-HIV agent through derivative synthesis . |
Case Studies and Research Findings
- Cognitive Enhancement : A study showcased the efficacy of this compound in enhancing cognitive functions in animal models, demonstrating improvements in memory tasks linked to α7-nAChR activation .
- Neuropsychiatric Disorders : Another research highlighted its potential role in treating schizophrenia by modulating neurotransmitter systems through nAChR pathways .
- HIV Research : Derivatives of this compound have been synthesized to evaluate their effectiveness against HIV, showing promise in preliminary studies .
Scientific Research Applications
Medicinal Chemistry
a. Ligand for Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane acts as a selective agonist for nicotinic acetylcholine receptors, specifically the alpha-7 subtype (α7-nAChRs). These receptors are implicated in cognitive processes and neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in treating cognitive deficits and improving memory functions.
b. Potential Therapeutic Applications
Due to its interaction with nAChRs, this compound is being explored for its utility in:
- Cognitive enhancement : Improving memory and learning capabilities.
- Neuroprotection : Protecting neurons from damage in neurodegenerative diseases.
- Treatment of psychiatric disorders : Addressing symptoms associated with schizophrenia and depression.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions, which can lead to various derivatives with modified biological activities. For instance, derivatives have been identified as potential radioligands for positron emission tomography (PET) imaging of cerebral α7-nAChRs, facilitating studies on brain function and receptor distribution.
Research Findings
Several studies have documented the binding affinities of this compound to nAChRs:
- Binding affinities (Ki values) around 0.5 to 0.6 nM have been reported for α7-nAChRs, indicating strong interactions that could be harnessed for therapeutic purposes .
- The compound's structural characteristics allow it to serve as a scaffold for developing new drugs targeting cognitive enhancement and neuroprotection.
Comparison with Similar Compounds
ABT-894
- Structure : 3-(5,6-Dichloro-pyridin-3-yl)-1(S),5(S)-3,6-diaza-bicyclo[3.2.0]heptane.
- Key Differences : A pyridinyl substituent replaces the methyl group.
- Activity : Potent α4β2 NNR agonist with demonstrated efficacy in preclinical models of cognition and attention .
- Selectivity: Higher selectivity for α4β2 over other NNR subtypes compared to non-pyridinyl derivatives.
A-366833
- Structure: (1R,5S)-6-(5-Cyano-3-pyridinyl)-3,6-diaza-bicyclo[3.2.0]heptane.
- Key Differences: Cyano-pyridinyl group at position 4.
- Synthesis : Constructed via intramolecular [1,3]-dipolar cycloaddition, emphasizing enantiomeric purity for optimized receptor interaction .
Stereochemical Variants
6-Methyl-3,6-diaza-bicyclo[3.2.0]heptane
(1S,5S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane Bis(trifluoroacetic acid)
- Structure : Methyl at position 3 with trifluoroacetate counterions.
- Purity : ≥97% (Aladdin Scientific), molecular weight 340.222 g/mol .
- Utility : Intermediate in synthesizing high-purity NNR-targeting agents.
Functionalized Derivatives
Prostacyclin Bicyclo[3.2.0]heptane Analogues
3-Azabicyclo[3.2.0]heptane Derivatives
- Structure : Single nitrogen in the bicyclic system.
- Activity : Dopaminergic receptor ligands and morphine-like analgesics, demonstrating scaffold versatility .
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The (1S,5S) configuration in this compound is critical for α4β2 binding, as seen in ABT-894 and A-366833, which share similar stereochemistry for optimized receptor engagement .
- Substituent Effects : Pyridinyl groups enhance α4β2 selectivity, while methyl groups at position 3 or 6 influence metabolic stability and synthetic accessibility .
- Therapeutic Potential: Derivatives like ABT-894 show promise in treating attention deficits, whereas prostacyclin analogs highlight the scaffold’s adaptability to diverse therapeutic areas .
Preparation Methods
Stereoselective Copper(I)-Catalyzed [2+2] Photocycloaddition
- This method involves a copper(I)-catalyzed [2+2] photocycloaddition of a 1,6-diene embedded in a sugar derivative or other chiral precursors.
- The reaction forms the bicyclic core while maintaining stereochemical integrity.
- It is highly stereoselective, yielding the (S,S) isomer predominantly.
- This approach is valuable for introducing chirality early and efficiently constructing the bicyclic framework.
Cycloisomerization of Polyenes or Enynes
- Cycloisomerization strategies use acyclic or cyclic polyenes/enynes as substrates.
- Catalysts such as ruthenium hydrides (RuH2Cl2(PiPr3)2), iridium complexes, or platinum chloride (PtCl2) facilitate intramolecular cyclization to form the bicyclo[3.2.0]heptane skeleton.
- Example: Ruthenium catalysis yielded cyclized products with 45–86% yield and full diastereoselectivity.
- Iridium-catalyzed asymmetric allylic amination introduces chirality with excellent enantioselectivity (92–99% ee) and chemoselectivity.
- Platinum-catalyzed cyclization of enynes provides moderate yields (21–60%) and retains enantiopurity.
Multicomponent Domino Reactions
- These involve four-component reactions under microwave assistance to assemble multifunctionalized bicyclic compounds.
- The process proceeds through Knoevenagel intermediates, Michael additions, and intramolecular cyclizations.
- This method can produce highly polycyclic products with complete stereo- and regioselectivity and good yields (49–74%).
- It is a versatile approach for generating complex bicyclic lactams related to the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The copper(I)-catalyzed photocycloaddition is noted for its ability to maintain the (S,S) stereochemistry essential for biological activity.
- Transition metal-catalyzed cyclizations (Ru, Ir, Pt) provide efficient routes with high stereocontrol and moderate to good yields, often allowing for enantioselective synthesis.
- Multicomponent reactions offer a powerful synthetic tool for complex derivatives, expanding the chemical space around the bicyclic scaffold.
- These synthetic approaches are supported by studies focusing on structure-activity relationships of related bicyclic compounds, emphasizing the importance of stereochemistry and substitution patterns for receptor binding and biological function.
Q & A
Basic: What synthetic strategies are commonly employed to construct the bicyclo[3.2.0]heptane core in (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane?
The bicyclo[3.2.0]heptane scaffold is typically synthesized via intramolecular [2+2] photocycloaddition or 1,3-dipolar cycloaddition . For example, maleic anhydride and N-protected 3-pyrroline undergo a sensitized [2+2] reaction to form fused bicyclic intermediates, which are further functionalized . Alternatively, chiral resolution of racemic mixtures using enzymes or chiral auxiliaries can yield enantiomerically pure products, as demonstrated in the synthesis of A-366833, a diazabicyclo[3.2.0]heptane-based nicotinic receptor agonist .
Advanced: How can enantioselective synthesis of the (S,S)-configured compound be optimized?
Enantioselective synthesis requires chiral catalysts or auxiliaries . For instance, copper(I) complexes with chiral ligands (e.g., (R)-Fesulphos) enable asymmetric 1,3-dipolar cycloadditions to control stereochemistry . Alternatively, enzymatic resolution (e.g., lipases) can separate diastereomers during late-stage functionalization, as shown in chemoenzymatic routes for dopaminergic ligands . Computational modeling of transition states may refine catalytic systems to enhance enantiomeric excess (ee) .
Basic: What analytical techniques confirm the bicyclic structure and stereochemistry?
- X-ray crystallography : Resolves absolute configuration and ring puckering (e.g., boat vs. chair conformers) .
- NMR spectroscopy : H-H coupling constants and NOE correlations differentiate endo/exo substituents and verify stereochemistry .
- Chiral HPLC : Validates enantiopurity post-synthesis .
Advanced: How do structural modifications (e.g., methyl substitution) impact biological activity?
The 3-methyl group and diaza configuration influence receptor binding. For example, substituting the bicyclic core with methyl groups alters steric interactions in nicotinic acetylcholine receptors (α4β2 NNR), as seen in A-366833’s selectivity . Conformational locking via the bicyclo[3.2.0]heptane scaffold mimics meta-substituted benzene pharmacophores, enhancing affinity for GABA receptors . Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro assays (e.g., IC measurements) .
Advanced: How can contradictions in catalytic efficiency across studies be resolved?
Discrepancies in catalytic outcomes (e.g., ee or yield) arise from substrate-specific steric effects or solvent polarity . For example, copper-catalyzed cycloadditions may underperform with bulky substrates due to hindered transition states. Comparative studies using molecular mechanics (MM2 calculations) predict puckering angles and strain, guiding catalyst selection . Kinetic profiling under varied conditions (temperature, solvent) can isolate rate-limiting steps .
Basic: What purification methods are critical for isolating enantiopure products?
- Column chromatography : Separates diastereomers using silica gel or chiral stationary phases .
- Recrystallization : Enhances enantiopurity via selective solubility (e.g., using ethanol/water mixtures) .
- Distillation : Removes volatile byproducts in early synthesis stages .
Advanced: How does computational modeling aid in conformational analysis?
Molecular dynamics (MD) simulations and density functional theory (DFT) predict the boat-like conformation of bicyclo[3.2.0]heptane cores, which minimizes steric clashes between substituents . These models guide the design of rigidified pharmacophores, such as GABA analogues with locked pseudo-axial or equatorial orientations .
Basic: What functionalization reactions are compatible with the diazabicyclo[3.2.0]heptane core?
- Reductive amination : Introduces alkyl/aryl groups at nitrogen positions .
- Photocatalytic Minisci reactions : Adds heterocycles at bridgehead carbons .
- Oxidation/Reduction : Converts ketones to alcohols or amines (e.g., using NaBH or LiAlH) .
Advanced: How does thermal stability affect reaction design?
The bicyclo[3.2.0]heptane core is prone to thermal rearrangement (e.g., retro-cycloaddition) above 100°C. For example, 6-vinyl derivatives undergo ring-opening under reflux, necessitating low-temperature protocols (<50°C) for reactions like SN2 substitutions . Differential scanning calorimetry (DSC) profiles identify decomposition thresholds .
Advanced: What strategies resolve stereochemical ambiguities in disubstituted derivatives?
- Diastereomeric salt formation : Resolves enantiomers using chiral acids (e.g., tartaric acid) .
- Dynamic kinetic resolution (DKR) : Combines racemization and selective crystallization .
- Crystallization-induced asymmetric transformation (CIAT) : Shifts equilibrium toward a single enantiomer during recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
